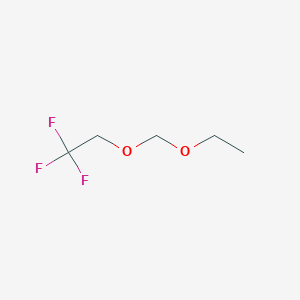
2-(Ethoxymethoxy)-1,1,1-trifluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethoxy)-1,1,1-trifluoroethane is an organic compound characterized by the presence of ethoxy and methoxy groups attached to a trifluoroethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane typically involves the reaction of 1,1,1-trifluoroethane with ethoxy and methoxy reagents under controlled conditions. One common method involves the use of ethyl alcohol and methanol in the presence of a strong acid catalyst to facilitate the formation of the desired compound. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production, minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethoxy)-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
2-(Ethoxymethoxy)-1,1,1-trifluoroethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethoxy)-1,1,1-trifluoroethane
- 2-(Ethoxyethoxy)-1,1,1-trifluoroethane
- 2-(Propoxymethoxy)-1,1,1-trifluoroethane
Uniqueness
2-(Ethoxymethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of ethoxy and methoxy groups attached to a trifluoroethane backbone. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.
Properties
CAS No. |
674778-84-8 |
|---|---|
Molecular Formula |
C5H9F3O2 |
Molecular Weight |
158.12 g/mol |
IUPAC Name |
2-(ethoxymethoxy)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C5H9F3O2/c1-2-9-4-10-3-5(6,7)8/h2-4H2,1H3 |
InChI Key |
CFZCIMASBVYOEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
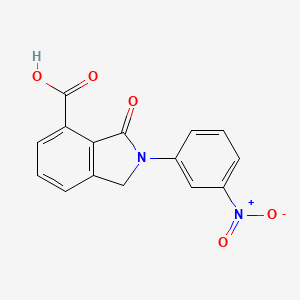
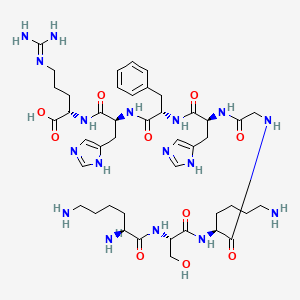
![4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine](/img/structure/B12542917.png)
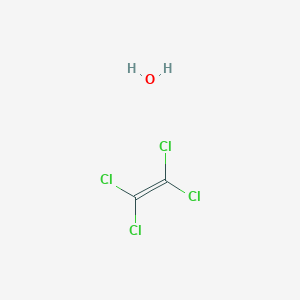
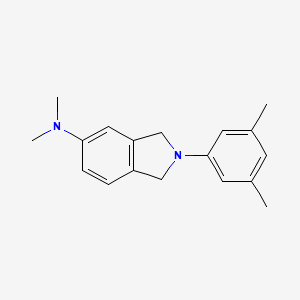
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-](/img/structure/B12542938.png)
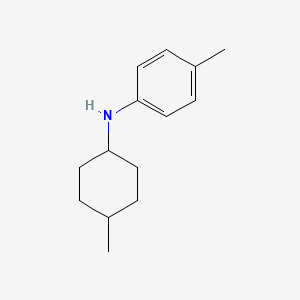
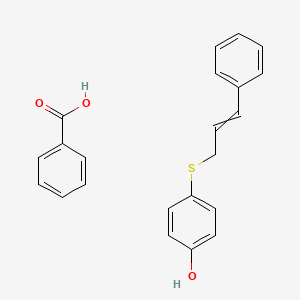

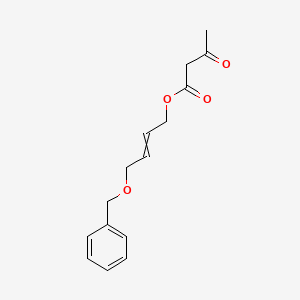
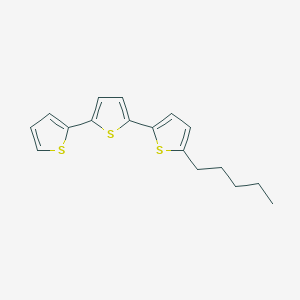
![1-(Prop-2-en-1-yl)-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12542975.png)
![1-(4-Chlorophenyl)cyclohepta[d]imidazol-2(1H)-one](/img/structure/B12542983.png)
